molecular formula C14H20N2O4 B037232 2-[2-(Boc-amino)ethoxy]benzamide CAS No. 1256633-35-8

2-[2-(Boc-amino)ethoxy]benzamide

Cat. No. B037232
M. Wt: 278.3 g/mol
InChI Key: FWADEOZUDGOAAH-UHFFFAOYSA-N
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Description

“2-[2-(Boc-amino)ethoxy]benzamide” is a research chemical with the CAS number 1256633-35-8 . It is also known as "tert-butyl N-[2-(2-carbamoylphenoxy)ethyl]carbamate" .


Molecular Structure Analysis

The molecular formula of “2-[2-(Boc-amino)ethoxy]benzamide” is C14H20N2O4 . The exact mass is 280.142303 . The structure includes a benzamide group, an ethoxy group, and a Boc-amino group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.320 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 464.4±30.0 °C at 760 mmHg . The flash point is 234.6±24.6 °C . The LogP value is 1.77 , indicating its lipophilicity.

properties

IUPAC Name

tert-butyl N-[2-(2-carbamoylphenoxy)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16-8-9-19-11-7-5-4-6-10(11)12(15)17/h4-7H,8-9H2,1-3H3,(H2,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWADEOZUDGOAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC=C1C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Boc-amino)ethoxy]benzamide

CAS RN

1256633-35-8
Record name Carbamic acid, N-[2-[2-(aminocarbonyl)phenoxy]ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256633-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods I

Procedure details

Following the procedure of Example 1, Part E, but substituting 17.54 gm. (0.058 mole) of 4-cyano-4-(3,4-dimethoxyphenyl)cyclohexanone, ethylene ketal (prepared in Part D, above) for the 21.87 gm. of 4-(p-chlorophenyl)-4-cyanocyclohexanone, ethylene ketal; and using 17.5 gm. (0.31 mole) potassium hydroxide and 175 ml. ethylene glycol instead of the 22.0 gm. and 220 ml., respectively; there is obtained, after removal of the ether, 19.0 gm. (99% yield) of 4-carboxy-4-(3,4-dimethoxyphenyl)cyclohexanone, ethylene ketal as a gum that gives a reasonably expected infrared spectrum.
[Compound]
Name
ethylene ketal
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0 (± 1) mol
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0.058 mol
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reactant
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ethylene ketal
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ethylene ketal
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0.31 mol
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Synthesis routes and methods II

Procedure details

A mixture of 17.54 g. (0.058 mole) of 4-cyano-4-(3,4-dimethoxy)cyclohexanone, ethylene ketal (prepared as in Example 22) and 17.5 g. of potassium hydroxide in 175 ml. of ethylene glycol is heated at reflux for about 16 hours. The resulting solution is allowed to cool, diluted with water and washed with ether. The aqueous layer is covered with ether and then cautiously acidified. The aqueous layer is extracted with two additional portions of ether and the extracts combined. The extracts are evaporated to dryness to give 19 g. (99% yield) of 4-carboxy-4-(3,4-dimethoxyphenyl)cyclohexanone, ethylene ketal, as an amorphous gum.
[Compound]
Name
4-cyano-4-(3,4-dimethoxy)cyclohexanone
Quantity
0.058 mol
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reactant
Reaction Step One
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reactant
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[Compound]
Name
ethylene ketal
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0 (± 1) mol
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0 (± 1) mol
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